molecular formula C13H14Cl2N2O2S B2881714 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride CAS No. 1052543-47-1

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride

Cat. No.: B2881714
CAS No.: 1052543-47-1
M. Wt: 333.23
InChI Key: ZRRUZLYQDIRRSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a halogenated acetyl compound and a thiourea derivative.

    Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.

    Acetamide Formation: The chloromethylated thiazole is reacted with 2-methoxyphenylamine to form the acetamide derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride undergoes several types of chemical reactions:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and secondary amines.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis yields 2-methoxyphenylamine and the corresponding carboxylic acid.

Scientific Research Applications

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Bromomethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[4-(Methyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide
  • 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide

Uniqueness

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride is unique due to its specific chloromethyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in the synthesis of derivatives and in studies involving nucleophilic substitution reactions.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S.ClH/c1-18-11-5-3-2-4-10(11)16-12(17)6-13-15-9(7-14)8-19-13;/h2-5,8H,6-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRUZLYQDIRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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